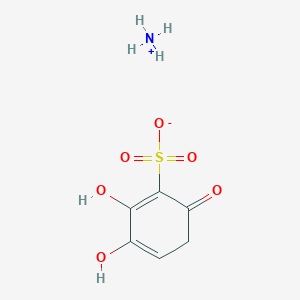

3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydroxybenzenesulfonic acid monoammoniumsalt is a useful research compound. Its molecular formula is C6H9NO5S and its molecular weight is 207.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3,4-Dihydroxybenzenesulfonic acid monoammonium salt, commonly referred to as Dobesilic acid, is a sulfonic acid derivative with significant biological activity. This compound has been studied for its various pharmacological properties, including its potential therapeutic applications in treating certain diseases.

- Molecular Formula : C₆H₆O₅S

- Molecular Weight : 190.17 g/mol

- IUPAC Name : 2,5-dihydroxybenzenesulfonic acid

The biological activity of 3,4-dihydroxybenzenesulfonic acid is primarily attributed to its ability to modulate various biochemical pathways. It acts as an antioxidant and anti-inflammatory agent, which can help mitigate oxidative stress and inflammation in cells. The compound's structure allows it to interact with cellular receptors and enzymes, influencing metabolic processes.

Biological Activities

-

Antioxidant Activity :

- The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative damage in cells. This action is crucial in preventing cellular aging and the progression of various diseases.

-

Anti-inflammatory Effects :

- Research indicates that Dobesilic acid can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues.

-

Antimicrobial Properties :

- Preliminary studies have shown that 3,4-dihydroxybenzenesulfonic acid has antimicrobial effects against a range of pathogens. Its effectiveness varies among different bacterial strains, indicating a potential role in treating infections.

-

Anticancer Potential :

- Recent investigations have highlighted the compound's antiproliferative effects on cancer cell lines. It has shown promise in inhibiting the growth of specific cancer cells, suggesting its potential as an adjunct therapy in oncology.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Dobesilic acid against various bacterial strains. The results indicated that it exhibited substantial antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL, demonstrating its potential use as an antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that Dobesilic acid significantly reduced cell viability in LN-229 cells with an IC50 value of 0.77 µM. This suggests a strong potential for development into cancer therapeutics .

科学研究应用

Chemical Properties and Structure

3,4-Dihydroxybenzenesulfonic acid monoammonium salt consists of a benzene ring with hydroxy groups at positions 3 and 4, and a sulfonic acid group at position 1. Its molecular formula is C6H7O5S, and it is known for its solubility in water due to the presence of the sulfonic acid group .

Analytical Chemistry

One of the primary applications of 3,4-dihydroxybenzenesulfonic acid monoammonium salt is in analytical methods for the detection and quantification of various compounds. A notable method involves a five-wavelength fusion technique that allows for the simultaneous separation of multiple active chemical ingredients. This method enhances the accuracy and reliability of chemical analysis in complex mixtures .

Table 1: Analytical Methods Utilizing 3,4-Dihydroxybenzenesulfonic Acid Monoammonium Salt

| Method Type | Application Area | Key Benefits |

|---|---|---|

| Five-Wavelength Fusion | Simultaneous separation | High accuracy and reliability |

| Chromatography | Compound identification | Enhanced resolution in complex samples |

| Spectrophotometry | Concentration measurement | Quick analysis with minimal sample prep |

Medicinal Chemistry

Research has shown that this compound plays a role in the formulation of various pharmaceutical products. For instance, it has been studied for its potential benefits in treating diabetic retinopathy when combined with other therapeutic agents like calcium dobesilate. A meta-analysis demonstrated that combinations including this compound significantly improved retinal health indicators such as microaneurysm volume and visual acuity .

Table 2: Clinical Studies Involving 3,4-Dihydroxybenzenesulfonic Acid Monoammonium Salt

| Study Reference | Sample Size | Treatment Duration | Key Findings |

|---|---|---|---|

| An et al. (2020) | 70 | 3 months | Significant reduction in microaneurysm volume |

| Bai et al. (2017) | 76 | 4 months | Improved visual acuity compared to control |

| Zhang et al. (2020) | 200 | 12 months | Decreased hemorrhage area |

Case Study 1: Diabetic Retinopathy Treatment

A systematic review involving multiple randomized controlled trials assessed the efficacy of combining Chinese patent medicines with calcium dobesilate in patients with non-proliferative diabetic retinopathy (NPDR). The results indicated that the addition of compounds containing 3,4-dihydroxybenzenesulfonic acid led to statistically significant improvements in retinal health metrics compared to controls receiving only calcium dobesilate .

Case Study 2: Environmental Monitoring

The compound has also been utilized in environmental chemistry to monitor pollutants. Its ability to form complexes with heavy metals makes it useful for detecting and quantifying contaminants in water samples. This application is crucial for maintaining environmental safety standards.

属性

CAS 编号 |

6099-56-5 |

|---|---|

分子式 |

C6H9NO5S |

分子量 |

207.21 g/mol |

IUPAC 名称 |

azane;3,4-dihydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O5S.H3N/c7-5-2-1-4(3-6(5)8)12(9,10)11;/h1-3,7-8H,(H,9,10,11);1H3 |

InChI 键 |

NXIXYAIYSSMLJK-UHFFFAOYSA-N |

SMILES |

C1C=C(C(=C(C1=O)S(=O)(=O)[O-])O)O.[NH4+] |

规范 SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)O)O.N |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。